molecular formula C15H14F2N2O3S2 B12204398 N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12204398
M. Wt: 372.4 g/mol
InChI Key: SJMFVAXABCVSMA-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiazole ring, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable dithiol with a halogenated ketone under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a difluorobenzene derivative and a strong nucleophile.

    Formation of the Cyclopropane Carboxamide Moiety: The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
  • N-[(2Z)-3-(2,4-dibromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Uniqueness

N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and potentially enhances its biological activity compared to its dichloro- and dibromo- analogs.

Properties

Molecular Formula

C15H14F2N2O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14F2N2O3S2/c16-9-3-4-11(10(17)5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

SJMFVAXABCVSMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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